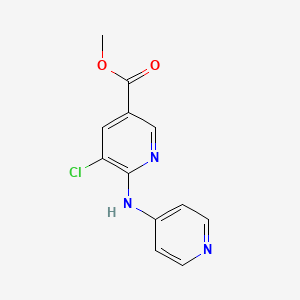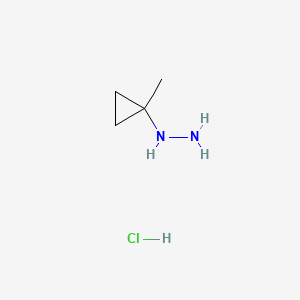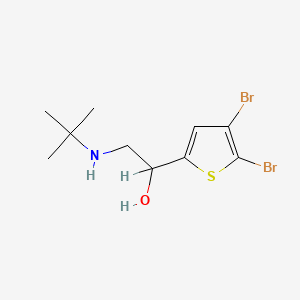![molecular formula C20H14I2N2O4S B13939456 3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid CAS No. 532942-47-5](/img/structure/B13939456.png)
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of iodine atoms, a naphthalene ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms into the aromatic ring.
Naphthalene Derivatization: Functionalization of the naphthalene ring with a methoxy group and a carbonyl group.
Amide Formation: Coupling of the naphthalene derivative with a benzoic acid derivative through an amide bond.
Thioamide Formation: Conversion of the amide to a thioamide using reagents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide to a sulfonamide.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen exchange reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group would yield a sulfonamide, while reduction of the carbonyl group would produce an alcohol derivative.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: As a probe for studying the interactions of iodine-containing compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and the naphthalene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diiodosalicylic Acid: Another iodine-containing benzoic acid derivative with different functional groups.
2-Hydroxy-3,5-diiodobenzoic Acid: Similar structure but with a hydroxy group instead of the naphthalene moiety.
3,5-Diiodo-2-methoxyphenylboronic Acid: Contains a boronic acid group instead of the thioamide and naphthalene groups.
Uniqueness
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both iodine atoms and the naphthalene ring distinguishes it from other similar compounds, potentially offering unique advantages in its applications.
Propiedades
Número CAS |
532942-47-5 |
|---|---|
Fórmula molecular |
C20H14I2N2O4S |
Peso molecular |
632.2 g/mol |
Nombre IUPAC |
3,5-diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C20H14I2N2O4S/c1-28-16-7-11-5-3-2-4-10(11)6-13(16)18(25)24-20(29)23-17-14(19(26)27)8-12(21)9-15(17)22/h2-9H,1H3,(H,26,27)(H2,23,24,25,29) |
Clave InChI |
FGBXTBGTODKZAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3I)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)

![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)

![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)




![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)

